molecular formula C21H23N3O3S B2869539 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 1252884-64-2

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B2869539
CAS No.: 1252884-64-2
M. Wt: 397.49
InChI Key: ZKTSEBGBXCRMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide features a fused thieno[3,2-d]pyrimidine core, a bicyclic heterocyclic system known for its pharmacological relevance. The structure includes:

  • A 2,4-dioxo motif enhancing hydrogen-bonding interactions, critical for target binding.
  • An N-(2,3-dihydro-1H-inden-1-yl)acetamide side chain, introducing steric bulk and aromatic character, which may influence receptor selectivity.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-3-11-23-20(26)19-17(10-12-28-19)24(21(23)27)13-18(25)22-16-9-8-14-6-4-5-7-15(14)16/h4-7,10,12,16,19H,2-3,8-9,11,13H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWXJTPYYQPFRN-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3CCC4=CC=CC=C34)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Activities

Compound Name & Structure Core Heterocycle Key Substituents Reported Activities Reference
Target Compound : 2-{3-butyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}-N-indenyl acetamide Thieno[3,2-d]pyrimidine 3-butyl, indenyl acetamide Not explicitly reported (inference: potential kinase/antimicrobial activity) N/A
Compound 11p : (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-dihydropyrimido[4,5-d]pyrimidin-3-yl)phenyl)acetamide Benzo[e][1,4]diazepine + Pyrimido[4,5-d]pyrimidine Butenyl, methyl, pyridinyl Likely kinase inhibition (structural similarity to kinase inhibitors)
Thieno[2,3-d]pyrimidine-triazole derivatives Thieno[2,3-d]pyrimidine Triazole, phenyl Antimicrobial (e.g., Staphylococcus aureus inhibition)
Pharmacopeial compounds (o, n, m) : Tetrahydro-pyrimidine derivatives Tetrahydro-pyrimidine Phenoxy, methyl Presumed protease inhibition (structural analogy to peptidomimetics)

Key Observations:

Core Heterocycle Diversity: The target compound’s thieno[3,2-d]pyrimidine core contrasts with Compound 11p’s benzodiazepine-pyrimidopyrimidine hybrid and ’s thieno[2,3-d]pyrimidine. The 3,2-d vs. 2,3-d thienopyrimidine regiochemistry may alter electronic properties and binding modes . compounds use a saturated tetrahydro-pyrimidine core, favoring conformational flexibility for protease binding .

The indenyl acetamide moiety provides a rigid, planar aromatic system, distinct from ’s triazole group (polar, hydrogen-bonding capable) and ’s phenoxy groups (electron-withdrawing).

Compound 11p’s pyrimidopyrimidine fragment is structurally analogous to kinase inhibitors (e.g., mTOR/PI3K inhibitors), implying possible kinase-targeted activity for the target compound .

Pharmacokinetic and Toxicity Considerations

  • The indenyl group in the target compound may improve blood-brain barrier penetration compared to ’s polar phenoxy groups.
  • Butyl vs. Butenyl : Saturated alkyl chains (butyl) generally exhibit higher metabolic stability than alkenes (butenyl), which are prone to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.